1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]
CAS No.: 320422-08-0
Cat. No.: VC6108915
Molecular Formula: C22H18N4O3
Molecular Weight: 386.411
* For research use only. Not for human or veterinary use.
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] - 320422-08-0](/images/structure/VC6108915.png)
Specification
CAS No. | 320422-08-0 |
---|---|
Molecular Formula | C22H18N4O3 |
Molecular Weight | 386.411 |
IUPAC Name | 1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)diazenyl]indol-2-ol |
Standard InChI | InChI=1S/C22H18N4O3/c1-15-6-8-16(9-7-15)14-25-20-5-3-2-4-19(20)21(22(25)27)24-23-17-10-12-18(13-11-17)26(28)29/h2-13,27H,14H2,1H3 |
Standard InChI Key | YCFSWHAUUOSVBB-DARPEHSRSA-N |
SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The IUPAC name of the compound is (3E)-1-[(4-methylphenyl)methyl]-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one. Its structure comprises three key components:
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Indole-2,3-dione core: A bicyclic system with ketone groups at positions 2 and 3, providing reactivity for condensation reactions.
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4-Methylbenzyl group: A para-methyl-substituted benzyl moiety attached to the nitrogen of the indole ring, enhancing lipophilicity and steric bulk.
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4-Nitrophenyl hydrazone: A hydrazone functional group derived from 4-nitrophenylhydrazine, introducing electron-withdrawing nitro groups that influence electronic properties and stability .
The compound’s -configuration at the hydrazone double bond is critical for its planar geometry, which facilitates interactions with biological targets such as enzymes or DNA .
Synthesis Methodologies
Tandem Hydroformylation–Hydrazone Formation–Fischer Indolization
A novel one-pot synthesis route involves tandem hydroformylation, hydrazone formation, and Fischer indolization starting from allylic amides and aryl hydrazines . This method, optimized using rhodium catalysts (e.g., ) under high-pressure conditions (90 bar CO, 20 bar ), achieves yields up to 78% (Table 1). The sequence avoids isolation of reactive intermediates, minimizing side reactions and improving efficiency.
Table 1: Reaction Conditions and Yields for Tandem Synthesis
Catalyst | Temperature (°C) | Pressure (CO/H₂) | Yield (%) |
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110 | 90/20 | 78 | |
120 | 50/10 | 65 |
Solvent-Free Mechanochemical Synthesis
An eco-friendly alternative employs solvent-free mechanochemical grinding of 4-nitrophenylhydrazine with aromatic aldehydes. This method, conducted at room temperature without catalysts, achieves moderate to high yields (60–85%) within 30 minutes . The absence of solvents reduces waste and simplifies purification, aligning with green chemistry principles.
Structural and Functional Analogues
Comparative analysis with related indole derivatives highlights the unique attributes of this compound (Table 2).
Table 2: Comparison with Structural Analogues
Compound | Structural Features | Key Differences |
---|---|---|
1-Benzyl-1H-indole-2,3-dione | Benzyl substitution at N1 | Lacks nitro group; lower polarity |
1-(4-Nitrophenyl)indoline-2,3-dione | Nitro group directly on phenyl ring | No hydrazone moiety |
Tryptamide derivatives | Amide side chain | Different pharmacological profile |
The 4-nitrophenyl hydrazone group distinguishes this compound through its strong electron-withdrawing effects, which enhance stability and modulate electronic interactions in biological systems .
Challenges and Future Directions
Current limitations include:
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Synthetic scalability: High-pressure hydroformylation requires specialized equipment.
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Biological data gaps: Need for in vitro and in vivo toxicity studies.
Future research should prioritize:
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Structure-activity relationship (SAR) studies to optimize bioactivity.
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Hybrid catalyst systems to improve tandem synthesis yields.
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Computational modeling to predict target interactions.
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